REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[C:9]([O:11][C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:5]=1[NH2:6])([O-])=O.CCO.[Cl-].[NH4+]>[Zn].O>[F:13][C:12]([F:14])([F:15])[O:11][C:9]1[CH:10]=[C:4]([NH2:1])[C:5]([NH2:6])=[CH:7][CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=CC(=C1)OC(F)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
565 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.73 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirring at 60° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered over Celite
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
WASH
|
Details
|
This filtrate was washed with a saturated aqueous NaHCO3 solution and brine in this order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C=C(C(=CC1)N)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |